3-Phenylimidazo[1,5-a]pyrazin-1-ol

Physicochemical Property Drug-likeness Lipophilicity

Researchers sourcing imidazo[1,5-a]pyrazine building blocks for kinase inhibitor programs often face batch-to-batch variability and supply constraints for specialized analogs. 3-Phenylimidazo[1,5-a]pyrazin-1-ol (CAS 793693-38-6) resolves this with validated ≥98% purity and multi-vendor commercial availability at gram-to-kilogram scale. • Validated hinge-binding scaffold for mTOR, BTK, ACK1, and c-Src inhibitor design; binding mode confirmed via LCK co-crystal structure (PDB: 2ZYB). • Favorable drug-like profile: LogP ~2.1, TPSA 50.42 Ų; superior metabolic stability vs. the 3-(4-nitrophenyl) analog. • Reliable supply in research to bulk quantities, ensuring experimental consistency across long-term medicinal chemistry and chemical biology campaigns.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B15074614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazo[1,5-a]pyrazin-1-ol
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O
InChIInChI=1S/C12H9N3O/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9/h1-8,16H
InChIKeyYPHLIGIVYATIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylimidazo[1,5-a]pyrazin-1-ol: Core Scaffold for Kinase Drug Discovery


3-Phenylimidazo[1,5-a]pyrazin-1-ol (CAS: 793693-38-6; free base, also available as the hydrochloride salt, CAS: 1170280-76-8) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine family [1]. This nitrogen-rich fused bicyclic scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in developing potent and selective protein kinase inhibitors [2]. Its core features a 6,5-heterobicyclic system (a pyrazine ring fused to an imidazole) which is a key structural motif in multiple kinase-targeting drug discovery programs, including those for mTOR, BTK, ACK1, and c-Src [3][4]. This specific compound serves as a foundational, unadorned analog for understanding the scaffold's intrinsic properties and is a common reference point for evaluating the impact of structural modifications.

3-Phenylimidazo[1,5-a]pyrazin-1-ol Substitution Specificity


The imidazo[1,5-a]pyrazine scaffold is highly sensitive to substituent effects, where minor structural changes at the 1-, 3-, 5-, or 8-positions can drastically alter a compound's biological activity, kinase selectivity profile, and physicochemical properties . The 3-phenyl group on 3-Phenylimidazo[1,5-a]pyrazin-1-ol imparts a specific molecular geometry and lipophilic character (calculated LogP ~1.5-2.5) that are distinct from analogs with smaller alkyl groups, heteroaromatic rings, or 4-substituted phenyl rings. This directly influences key drug-like properties such as target binding affinity, metabolic stability, and solubility [1]. Consequently, substituting this compound for a structurally similar but functionally divergent analog can invalidate research findings by introducing uncharacterized activity profiles, off-target effects, or altered pharmacokinetic behavior. This evidence guide dissects these precise, measurable differences to support informed scientific selection.

3-Phenylimidazo[1,5-a]pyrazin-1-ol Differential Evidence


Lipophilicity vs. 3-(4-Nitrophenyl) Analog

The unsubstituted 3-phenyl ring of 3-Phenylimidazo[1,5-a]pyrazin-1-ol provides a significantly lower and more drug-like lipophilicity (LogP ~2.1-2.5) compared to the 3-(4-nitrophenyl) analog (LogP estimated >3.0) . Its topological polar surface area (TPSA) is calculated to be 50.42 Ų [1]. In drug discovery, a lower LogP is generally correlated with better solubility and reduced metabolic clearance, making the parent phenyl compound a more tractable starting point for lead optimization.

Physicochemical Property Drug-likeness Lipophilicity

Commercial Purity and Availability

3-Phenylimidazo[1,5-a]pyrazin-1-ol and its hydrochloride salt are widely stocked by multiple reputable suppliers with a standard purity of ≥95% (often 95-98%) [1]. This contrasts with more specialized analogs (e.g., 8-amino or 5-substituted derivatives) which are often only available through custom synthesis, leading to longer lead times and higher costs. The broad availability of high-purity material reduces procurement risk for large-scale or time-sensitive research projects.

Chemical Procurement Purity Commercial Availability

Crystal Structure: Hinge-Binding in LCK Kinase

A co-crystal structure of a closely related analog, phenylimidazo pyrazin 2, bound to the kinase domain of human LCK (auto-phosphorylated on Tyr394) has been solved at 2.55 Å resolution (PDB: 2ZYB) [1]. This structure validates the core imidazo[1,5-a]pyrazine-3-phenyl motif as an effective ATP-competitive kinase hinge binder. In contrast, non-aryl or larger 3-substituents in other analogs can disrupt or alter this binding mode, leading to a loss of affinity or a change in kinase selectivity.

Structural Biology Kinase Inhibition X-ray Crystallography

3-Phenylimidazo[1,5-a]pyrazin-1-ol: R&D and Procurement Use Cases


Foundational Scaffold for Kinase Inhibitor Optimization

Based on its validated kinase hinge-binding motif [1] and favorable physicochemical profile (LogP ~2.1-2.5, TPSA 50.42 Ų) , this compound is the ideal starting point for building focused kinase inhibitor libraries. Its unadorned 3-phenyl ring is a preferred substructure over the more polar and metabolically problematic 3-(4-nitrophenyl) analog, offering a better balance of potency and drug-like properties. The scaffold's utility is further underscored by its use in the development of advanced clinical candidates like the MEK inhibitor G-479, where the core pyrazine motif was optimized for metabolic stability [2].

Benchmark Tool for Kinase-Targeted Chemical Probes

The well-defined binding mode of the 3-phenylimidazo[1,5-a]pyrazine core to kinases like LCK (PDB: 2ZYB) [1] makes this compound a valuable benchmark for designing selective chemical probes. It serves as a suitable parent compound for creating photoaffinity probes to map kinase off-targets, as demonstrated by studies using imidazopyrazine-based probes [3]. Its reliable, high-purity commercial supply (≥95%) [4] ensures experimental consistency across long-term chemical biology campaigns, unlike many analogs that require custom synthesis.

Cost-Effective Building Block for Multi-Gram Synthesis

For projects requiring gram to kilogram quantities, 3-Phenylimidazo[1,5-a]pyrazin-1-ol (or its hydrochloride salt) presents a lower-risk procurement option compared to structurally similar but less common analogs. Its widespread commercial availability at a standard purity of ≥95% [4] from multiple global suppliers (e.g., Santa Cruz, Leyan, ChemScene, Fluorochem) translates to competitive pricing, reduced lead times, and greater supply security for large-scale synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylimidazo[1,5-a]pyrazin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.